molecular formula C20H17N9 B610013 Tyk2-IN-8 CAS No. 2127109-84-4

Tyk2-IN-8

カタログ番号 B610013
CAS番号: 2127109-84-4
分子量: 383.419
InChIキー: XPLZTJWZDBFWDE-OYOVHJISSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyk2-IN-8 is a selective Tyk-2 inhibitor with an IC50 of 5.7 nM for TYK2-JH2 . It inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune disease .


Synthesis Analysis

The synthesis of Tyk2-IN-8 involves complex biochemical processes. The receptor tyrosine kinase lacks kinase activity but due to the presence of a binding site in the intracellular domain, JAK shows phosphorylation of tyrosine residues of many target proteins which produces phosphorescence thus creating a passage for the signal translocation from the extracellular to the intracellular domain .


Chemical Reactions Analysis

All the synthesized compounds were subjected to enzyme inhibition assay against all four jak to analysis their inhibitory potency and results revealed that compound 302 showed highest potency against JAK1, JAK2, JAK3 and TYK2 with IC 50 values of 50 nM,58 nM, 59 nM, 50 nM, respectively .

科学的研究の応用

  • Therapeutic Applications in Autoimmune and Inflammatory Diseases : Tyk2, by regulating IFNα, IL12, and IL23 signaling pathways, has been identified as a potential target for the treatment of diseases such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), rheumatoid arthritis (RA), cancer, and diabetes. Selective inhibition of Tyk2 can provide pharmacological benefits while minimizing potential side effects associated with other Jak family subtypes (He et al., 2019).

  • Clinical Development of Tyk2 Inhibitors : The development of selective small molecule Tyk2 inhibitors has increased in recent years. Deucravacitinib, an allosteric Tyk2 inhibitor, has shown positive phase 3 data for the treatment of plaque psoriasis. This development has spurred interest in targeting Tyk2 with selective inhibitors, with several new molecules entering phase 1 trials (Gonzalez Lopez de Turiso & Guckian, 2022).

  • Role in Immune Deficiencies and Allergic Diseases : A study identified a homozygous Tyk2 mutation in a patient with hyper-IgE syndrome, highlighting the role of Tyk2 in various cytokine signaling pathways, including type I interferon (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23. This study underscores the importance of Tyk2 in innate and acquired immunity (Minegishi et al., 2006).

  • Impact on Genetic Variants and Disease Susceptibility : Research on common Tyk2 variants has shown their influence on splicing of exon 8, essential for Tyk2 binding to cognate receptors. These findings suggest that these Tyk2 variants have potential impacts in autoimmune diseases (Li et al., 2019).

  • Discovery of Tyk2 Inhibitors for Autoimmune Diseases : The discovery of ATP-competitive Tyk2 inhibitors like PF-06826647 through computational and structurally-enabled design has opened avenues for treating autoimmune diseases. Balancing Tyk2 potency and selectivity over off-target JAK2 is crucial for these inhibitors (Gerstenberger et al., 2020).

  • Tyk2 in Tumor Surveillance and Oncogenesis : Research suggests that Tyk2 plays a role in tumor surveillance and could act as an oncogene. Tyk2-deficient mice are prone to developing tumors due to impaired cytotoxic CD8+ T-cell antitumor responses, indicating its potential in cancer treatment (Übel et al., 2013).

将来の方向性

Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .

特性

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropsacitinib

CAS RN

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DC Borcherding, K He, NV Amin, AC Hirbe - Cancers, 2021 - mdpi.com
Simple Summary Cancer deaths are predominantly due to metastases rather than the primary tumors, and thus there is an urgent need for the discovery of more effective drug therapies …
Number of citations: 15 www.mdpi.com
Y Zhou, X Li, R Shen, X Wang, F Zhang, S Liu… - Frontiers in …, 2022 - frontiersin.org
… The traditionally designed TYK2 kinase inhibitors which target the catalytic ATP binding sites (catalytic JH1 kinase domain), Ropsacitinib (PF647, TYK2-IN-8, a TYK2 kinase inhibitor) (29…
Number of citations: 10 www.frontiersin.org
EJ Pippis, BR Yacyshyn - Inflammatory Bowel Diseases, 2021 - academic.oup.com
Crohn’s disease (CD) and ulcerative colitis (UC) are chronic, immune-mediated diseases of the gastrointestinal (GI) tract. Their etiology is complex and involves immune (eg, cytokines) …
Number of citations: 5 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。